molecular formula C22H24O4 B055636 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one CAS No. 124392-67-2

3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one

Cat. No.: B055636
CAS No.: 124392-67-2
M. Wt: 352.4 g/mol
InChI Key: FBMLEIHCLZOXIZ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, also known as DMDD, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. DMDD is a benzoxepinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one exerts its effects through various mechanisms, including the inhibition of protein kinase C and the activation of nuclear factor-κB. This compound has also been shown to inhibit the activity of cyclooxygenase-2 and the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of oxidative stress. This compound has also been shown to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one research, including the development of this compound derivatives with improved solubility and bioavailability. This compound could also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects.

Synthesis Methods

3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one can be synthesized using various methods, including the condensation of 3,4-dimethoxybenzaldehyde with 6,8,9-trimethyl-2,3,4,5-tetrahydro-1H-benzoxepin-5-one in the presence of an acid catalyst. The resulting product is then reduced to obtain this compound. Other methods include the reaction of 3,4-dimethoxybenzaldehyde with 6,8,9-trimethyl-2,3-dihydro-1H-benzoxepin-5-one in the presence of a base catalyst.

Scientific Research Applications

3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce neuronal damage. In anti-inflammatory effects, this compound has been shown to reduce inflammation and pain.

Properties

124392-67-2

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-6,8,9-trimethyl-2,3-dihydro-1-benzoxepin-5-one

InChI

InChI=1S/C22H24O4/c1-13-10-14(2)20-21(23)17(8-9-26-22(20)15(13)3)11-16-6-7-18(24-4)19(12-16)25-5/h6-7,10-12H,8-9H2,1-5H3/b17-11-

InChI Key

FBMLEIHCLZOXIZ-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1C)OCC/C(=C/C3=CC(=C(C=C3)OC)OC)/C2=O)C

SMILES

CC1=CC(=C2C(=C1C)OCCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)C

Canonical SMILES

CC1=CC(=C2C(=C1C)OCCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)C

synonyms

1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((3,4-dimethoxyphenyl)methylene) -6,8,9-trimethyl-

Origin of Product

United States

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